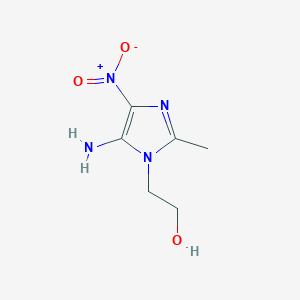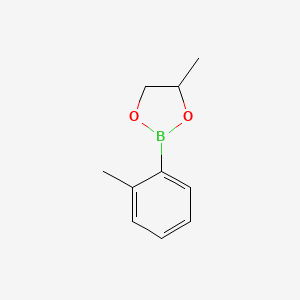![molecular formula C19H12F4N2 B14289987 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline CAS No. 116477-46-4](/img/structure/B14289987.png)
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline is a synthetic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a tetrafluorophenyl group, which can significantly influence its chemical and biological behavior.
準備方法
The synthesis of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline involves its interaction with various molecular targets. It can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also inhibit certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
類似化合物との比較
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can be compared with other beta-carbolines and fluorinated compounds:
特性
CAS番号 |
116477-46-4 |
|---|---|
分子式 |
C19H12F4N2 |
分子量 |
344.3 g/mol |
IUPAC名 |
1-methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H12F4N2/c1-10-19-12(6-7-24-10)11-4-2-3-5-16(11)25(19)9-13-17(22)14(20)8-15(21)18(13)23/h2-8H,9H2,1H3 |
InChIキー |
SNYGKMQCUTULIA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)CC4=C(C(=CC(=C4F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
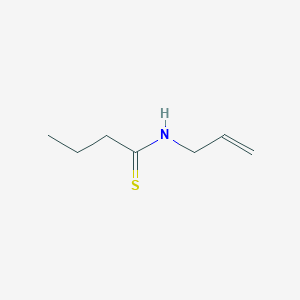
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
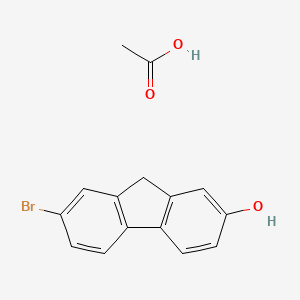
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
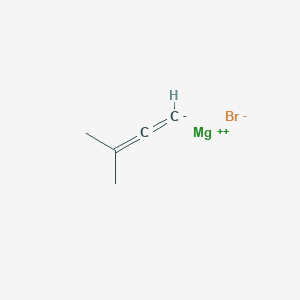
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
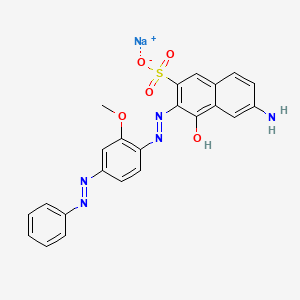
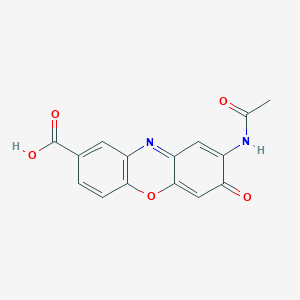
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
